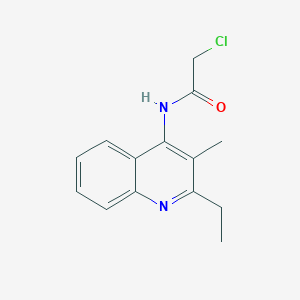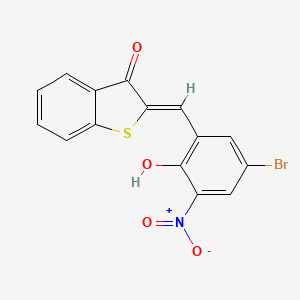![molecular formula C21H20N2O3 B11521164 2-[4-(azepan-1-ylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11521164.png)
2-[4-(azepan-1-ylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(AZEPANE-1-CARBONYL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound featuring a seven-membered azepane ring fused with a phenyl group and an isoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(AZEPANE-1-CARBONYL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multistep organic reactions. One common approach is the [1,7]-electrocyclization of small or medium carbo-, oxa-, or azacyclanes, followed by multicomponent heterocyclization reactions . These reactions often require specific catalysts and controlled conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve one-pot synthesis techniques, which are advantageous due to their efficiency and reduced need for purification steps. These methods often utilize commercially available starting materials and proceed under catalyst- and solvent-free conditions .
Chemical Reactions Analysis
Types of Reactions
2-[4-(AZEPANE-1-CARBONYL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:
Reduction: This process involves the removal of oxygen or the addition of hydrogen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the yield and selectivity of the desired products .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in further applications .
Scientific Research Applications
2-[4-(AZEPANE-1-CARBONYL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a novel inhibitor or binding agent in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antidiabetic activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[4-(AZEPANE-1-CARBONYL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound may act by binding to particular enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or modulation of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other azepane derivatives and isoindole-based molecules. Examples are:
N-aryl azepanes: These compounds share the azepane ring structure and exhibit similar chemical reactivity and biological activity.
Benzodiazepines: These molecules contain a seven-membered ring fused with a benzene ring and are known for their pharmacological properties.
Uniqueness
2-[4-(AZEPANE-1-CARBONYL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C21H20N2O3 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-[4-(azepane-1-carbonyl)phenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C21H20N2O3/c24-19(22-13-5-1-2-6-14-22)15-9-11-16(12-10-15)23-20(25)17-7-3-4-8-18(17)21(23)26/h3-4,7-12H,1-2,5-6,13-14H2 |
InChI Key |
JNGPFPZSIIINNH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(E)-(4-bromophenyl)methylidene]-2-[(2,4-dimethylbenzyl)sulfanyl]-1,3-benzothiazol-6-amine](/img/structure/B11521083.png)
![N-(4-methoxybenzyl)-N'-[3-(morpholin-4-yl)propyl]ethanediamide](/img/structure/B11521086.png)

![2-methyl-1-[2-(morpholin-4-yl)-8-nitro-2H-chromen-3-yl]propan-1-one](/img/structure/B11521098.png)


![N-[2-(cyclopropanecarbonyl)-1-benzofuran-3-yl]-2-pyrrolidin-1-ylacetamide](/img/structure/B11521115.png)
![2-Amino-6-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-4-phenylpyridine-3,5-dicarbonitrile](/img/structure/B11521119.png)


![N-(2-cyanophenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]butanamide](/img/structure/B11521138.png)
![4-({[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzoic acid](/img/structure/B11521141.png)
![3-[(2Z)-2-[(4-chlorophenyl)imino]-4-(4-fluorophenyl)-1,3-thiazol-3(2H)-yl]propan-1-ol](/img/structure/B11521143.png)
